molecular formula C19H17N7O B2924894 2-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide CAS No. 2034438-43-0

2-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2924894
CAS No.: 2034438-43-0
M. Wt: 359.393
InChI Key: IEVOWWSDBHLFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted at position 2 with a phenyl group and at position 4 with a carboxamide moiety.

Properties

IUPAC Name

2-phenyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O/c27-19(17-13-22-26(24-17)16-9-5-2-6-10-16)23-18(14-25-20-11-12-21-25)15-7-3-1-4-8-15/h1-13,18H,14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVOWWSDBHLFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide is a derivative of the triazole family known for its diverse biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological effects, and potential applications in medicinal chemistry.

The compound is characterized by the following chemical properties:

  • Molecular Formula: C19H19N5O
  • Molecular Weight: 341.39 g/mol
  • Density: 1.16 g/cm³
  • Melting Point: 162°C

Synthesis

The synthesis of this compound typically involves the reaction of various phenyl-substituted triazoles with carboxylic acids or their derivatives. The method often includes:

  • Refluxing the reactants in an appropriate solvent.
  • Purification through crystallization or chromatography.

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazole derivatives. For instance, compounds similar to 2-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (μM)Reference
Compound AH1975 (lung cancer)16.56
Compound BMCF7 (breast cancer)12.34

The structure-activity relationship (SAR) indicates that modifications at the ortho position of the phenyl ring enhance activity against cancer cells.

Antiviral Activity

Triazole compounds have also been evaluated for their antiviral properties. For example, derivatives have been screened for inhibition against HIV and other viruses:

CompoundVirus TypeIC50 (μM)Reference
Compound CHIV8.45
Compound DInfluenza10.23

These studies suggest that the triazole moiety plays a critical role in binding to viral proteins and inhibiting their function.

Antioxidant Activity

The antioxidant potential of triazole derivatives has been assessed using various assays. The reducing power of these compounds indicates their ability to scavenge free radicals effectively:

CompoundReducing Power (μM Fe²⁺)Reference
Compound E106.25
BHT (control)70.61

This property is crucial for developing therapeutic agents that mitigate oxidative stress-related diseases.

Case Studies

Several case studies have demonstrated the efficacy of triazole derivatives in preclinical models:

  • Anticancer Study : A series of triazole compounds were tested on H1975 lung cancer cells, showing significant inhibition with IC50 values ranging from 12 to 20 μM.
  • Antiviral Screening : Triazole derivatives were evaluated for their ability to inhibit HIV replication in TZM-bl cells, revealing promising candidates for further development.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s triazole-carboxamide scaffold is shared with several analogs, but substituent variations critically influence properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity References
Target Compound C19H17N7O* ~377.4* Phenyl (triazole-C2), carboxamide (C4), 1-phenyl-2-(triazol-2-yl)ethyl (N-substituent) Not explicitly reported -
5-Aryl-N-(2-(sulfamoylamino)ethyl)-2H-1,2,3-triazole-4-carboxamide Not reported - Sulfamoyl group (N-substituent) IDO1 enzyme inhibition
5-(2-Chloroacetamido)-2-phenyl-N-(1,3,4-thiadiazol-2-yl)-2H-1,2,3-triazole-4-carboxamide C13H11ClN6O2S 350.8 Thiadiazole, chloroacetamido Antioxidant activity
N-(2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide C19H16N6O2S 392.4 Pyridazinone, thiophene Not reported
1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-N-(2-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide C16H13F3N4O3S 398.4 Trifluoromethoxy, thiophene, hydroxyl Not reported

*Estimated based on structural similarity.

Key Observations:
  • Aromaticity vs.
  • Carboxamide Functionalization : The target’s N-substituent (1-phenyl-2-(triazol-2-yl)ethyl) contrasts with sulfamoyl (IDO1 inhibitor) or thiadiazole (antioxidant) groups, impacting hydrogen-bonding capacity and target selectivity .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : The target (~377.4) falls within the drug-like range (200–500 Da), comparable to analogs (350.8–398.4).
  • Solubility: The pyridazinone-thiophene analog (C19H16N6O2S) may exhibit lower solubility due to its fused aromatic system, whereas the target’s simpler substituents could favor better solubility .

Q & A

Q. What are the optimal synthetic routes for preparing 2-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

The synthesis of triazole-containing compounds often employs click chemistry (copper-catalyzed azide-alkyne cycloaddition, CuAAC) due to its high regioselectivity for 1,4-disubstituted triazoles . For example:

  • Step 1 : Prepare the azide precursor (e.g., 2-azido-N-phenylacetamide) and alkyne component (e.g., propargyl derivatives).
  • Step 2 : Use catalytic CuSO₄·5H₂O (40 mol%) and sodium ascorbate in a water/tert-butanol solvent system at 50–60°C for 12–24 hours to ensure >80% yield .
  • Step 3 : Purify via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
    Contaminants like unreacted azides or copper residues require careful monitoring via TLC and ICP-MS .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound’s structure?

  • NMR : ¹H/¹³C NMR can confirm triazole ring formation (e.g., 1,2,3-triazole protons resonate at δ 7.5–8.5 ppm) and carboxamide linkage (NH signal at δ 10–12 ppm) .
  • X-ray crystallography : Use SHELXL for refinement, leveraging its robust handling of twinned data and anisotropic displacement parameters. Key steps include:
    • Data collection at 100 K to minimize thermal motion.
    • Application of restraints for disordered phenyl groups using SHELX’s SIMU and DELU commands .

Q. How does click chemistry enhance the synthesis of 1,2,3-triazole derivatives like this compound?

Click chemistry offers regioselective 1,4-triazole formation , avoiding mixtures of 1,4- and 1,5-isomers. Critical factors:

  • Catalyst : Cu(I) species (e.g., CuSO₄/ascorbate) accelerate the reaction and improve regioselectivity .
  • Solvent : Aqueous tert-butanol minimizes side reactions (e.g., alkyne oxidation) .
  • Substrate design : Bulky substituents on azides/alkynes reduce steric hindrance, improving cycloaddition efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and calculated NMR shifts often arise from:

  • Conformational flexibility : Use DFT calculations (e.g., B3LYP/6-31G*) to model rotamer populations and compare with observed splitting patterns .
  • Crystallographic vs. solution structures : X-ray data (via SHELXL) may reveal static conformations, while NMR captures dynamic equilibria. Apply NOESY to identify spatial proximities in solution .

Q. What strategies are effective for studying structure-activity relationships (SAR) in triazole-carboxamide derivatives?

  • Derivatization : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on phenyl rings) and assess bioactivity (e.g., anti-inflammatory IC₅₀) .
  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). Key parameters:
    • Triazole rings engage in π-π stacking with aromatic residues.
    • Carboxamide NH forms hydrogen bonds with catalytic sites .

Q. How can computational modeling predict regioselectivity in multi-triazole systems?

  • Frontier Molecular Orbital (FMO) theory : Calculate HOMO (azide) and LUMO (alkyne) energies to predict reactivity. Lower energy gaps favor 1,4-triazole formation .
  • Molecular dynamics (MD) : Simulate transition states to evaluate steric/electronic effects of substituents on reaction pathways .

Q. What experimental approaches validate the stability of this compound under physiological conditions?

  • pH stability : Incubate in buffers (pH 1–10) at 37°C for 24 hours and monitor degradation via HPLC .
  • Metabolic stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated oxidation. Triazole rings are generally resistant to metabolism, but carboxamide hydrolysis may occur .

Methodological Recommendations

  • Synthesis : Prioritize CuAAC for scalability and purity; optimize solvent/catalyst ratios via DoE (Design of Experiments) .
  • Characterization : Combine X-ray (SHELXL) with dynamic NMR to address conformational ambiguity .
  • SAR : Use fragment-based drug design (FBDD) to systematically explore substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.